

Reference Standards Guide: Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate Quality Control

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Compound of Interest

Compound Name: Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate

Cat. No.: B8550184

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CAS: 1033716-12-9 | Formula: C₁₁H₁₂FNO₅ | M.W.: 257.22 g/mol Role: Critical Intermediate (Quinoxaline-based PDE9 Inhibitors, Fluoroquinolone Analogs)[1][2]

Part 1: The Hierarchy of Standards

In the absence of a specific pharmacopeial monograph (USP/EP/JP) for **Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate**, drug development professionals must establish a self-validating reference system.[1][2] This section defines the selection criteria for your reference materials to ensure regulatory compliance (ICH Q7/Q11).

1. Primary Reference Standard (In-House Qualified)

- Definition: A highly purified material (typically >99.5%) fully characterized by extensive structural and physicochemical analysis.[2]
- Usage: Used solely to calibrate Secondary Standards. Never use for routine batch release. [2]
- Required Characterization:
 - 1H-NMR & 13C-NMR: Confirms structure and ethoxy regiochemistry at position 2.[1][2]
 - Mass Spectrometry (HRMS): Confirms molecular formula.[2]

- IR Spectroscopy: Fingerprint identification.[2]
- TGA/DSC: Determines volatile content and melting point purity.[2]
- ROI (Residue on Ignition): Quantifies inorganic impurities (catalyst residues like Potassium salts).[2]

2. Secondary (Working) Standard

- Definition: A material characterized against the Primary Standard.[2][3]
- Usage: Routine QC analysis (HPLC assay, impurity profiling).[2][4]
- Qualification: Assayed against the Primary Standard (n=6 replicates). Acceptance criteria: 98.0% – 102.0% recovery relative to Primary.[2]

Part 2: Comparative Analysis of Quality Attributes

The quality of this intermediate directly impacts the yield and purity of downstream APIs (e.g., Imidazo[1,5-a]quinoxalines).[2] The table below compares the performance metrics of a High-Purity Reference Standard versus a typical Industrial Grade material.

Quality Attribute	Reference Standard Grade	Industrial/Technical Grade	Impact on API Synthesis
Assay (HPLC)	≥ 99.5% (w/w)	97.0% – 98.5%	Low assay leads to stoichiometric errors in subsequent cyclization steps.[1][2]
Impurity A (Precursor)	≤ 0.10%	0.5% – 1.5%	Ethyl 2-ethoxy-4-fluorobenzoate competes in nucleophilic substitutions, creating difficult-to-remove side products.[1][2]
Impurity B (Hydrolysis)	≤ 0.10%	0.2% – 0.5%	Free Acid interferes with base-catalyzed coupling reactions.[1][2]
Moisture (KF)	≤ 0.1%	0.5% – 1.0%	Excess water hydrolyzes the ester and deactivates sensitive reagents (e.g., hydrides).[2]
ROI (Sulfated Ash)	≤ 0.1%	0.5% – 2.0%	High salt content (K ₂ SO ₄ /KNO ₃) can poison metal catalysts in later hydrogenation steps.[2]

Part 3: Experimental Validation & Protocols

1. Synthesis of the Quality Control Method

The following HPLC method is designed to separate the target compound from its critical synthetic precursors and degradation products.

Methodology: Gradient RP-HPLC

- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 μm)[1][2]
- Mobile Phase A: 0.1% Formic Acid in Water[1][2][5]
- Mobile Phase B: Acetonitrile (HPLC Grade)
- Flow Rate: 1.0 mL/min[1][2]
- Column Temp: 30°C
- Detection: UV @ 254 nm (Nitro group absorbance) and 210 nm (General)[1][2]
- Injection Volume: 10 μL

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
15.0	10	90	Linear Gradient
20.0	10	90	Wash
20.1	90	10	Re-equilibration

| 25.0 | 90 | 10 | Stop |

2. Impurity Profiling Logic

Understanding the origin of impurities is crucial for establishing the reference standard.[2]

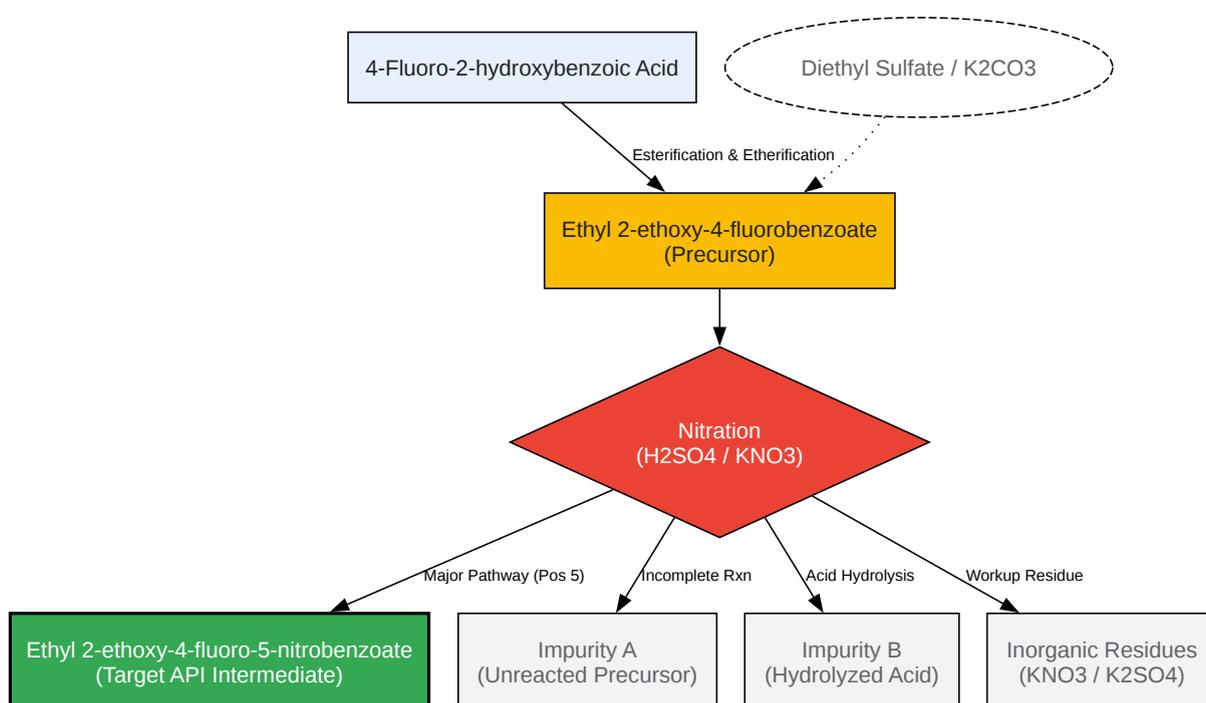
- Impurity A (Starting Material): Ethyl 2-ethoxy-4-fluorobenzoate.[1][2] Origin: Incomplete nitration.[2] Retention Time (RT): ~12.5 min (Less polar than target).
- Impurity B (Hydrolysis): 2-ethoxy-4-fluoro-5-nitrobenzoic acid.[1][2] Origin: Acidic hydrolysis during nitration workup.[2] RT: ~4.2 min (More polar).[1][2]

- Impurity C (Regioisomer): Ethyl 4-ethoxy-2-fluoro-5-nitrobenzoate.[1][2] Origin: Incorrect ethylation or rearrangement (Rare).[1][2] RT: Close elution to main peak.[2]

Part 4: Visualization of Signaling & Workflow

Diagram 1: Synthesis & Impurity Origin Pathway

This diagram maps the chemical synthesis to the specific impurities that must be controlled in the Reference Standard.[2]



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Caption: Chemical genesis of critical impurities A, B, and C during the nitration of the benzoate precursor.

Diagram 2: Reference Standard Qualification Workflow

A logic gate for qualifying a new batch of In-House Reference Standard.



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Caption: Decision tree for the qualification of a Primary Reference Standard using the Mass Balance approach.

Part 5: References

- US Patent 8,829,000 B2. Substituted imidazo[1,5-a]quinoxalines as phosphodiesterase 9 inhibitors. (Production Example 32: Synthesis of **Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate**). [Link](#)
- ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (Guidelines for reporting, identification, and qualification of impurities). [Link](#)
- PubChem Compound Summary. Ethyl 2-fluoro-4-nitrobenzoate (Structural Analog Data). National Center for Biotechnology Information.[2] [Link](#)
- Journal of Chromatography B. Development of HPLC methods for fluoro-nitro-benzoate intermediates. (General methodology reference for nitro-aromatic separation). [Link](#)

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